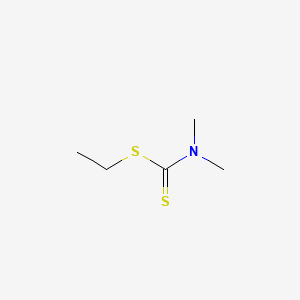
Carbamic acid, dimethyldithio-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyldithiocarbamic acid ethyl ester, also known as ethyl dimethyldithiocarbamate, is an organic compound with the molecular formula C₅H₁₁NS₂. It is a member of the dithiocarbamate family, which is characterized by the presence of a dithiocarbamate functional group. This compound is commonly used in various industrial and agricultural applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyldithiocarbamic acid ethyl ester can be synthesized through the reaction of dimethylamine with carbon disulfide, followed by the addition of ethyl chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dithiocarbamate salt. The overall reaction can be summarized as follows:
(CH₃)₂NH + CS₂ + C₂H₅Cl → (CH₃)₂NCS₂C₂H₅ + HCl
Industrial Production Methods
In industrial settings, the production of dimethyldithiocarbamic acid ethyl ester involves large-scale reactors where the reactants are combined under controlled conditions. The reaction mixture is typically heated to accelerate the reaction rate, and the product is purified through distillation or other separation techniques to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyldithiocarbamic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield dimethyldithiocarbamic acid and ethanol.
Oxidation: The compound can be oxidized to form disulfides or other sulfur-containing compounds.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophilic substitution reactions often use alkyl halides or aryl halides as reagents.
Major Products Formed
Hydrolysis: Dimethyldithiocarbamic acid and ethanol.
Oxidation: Disulfides and other sulfur-containing compounds.
Substitution: Various alkyl or aryl dimethyldithiocarbamates.
Aplicaciones Científicas De Investigación
Dimethyldithiocarbamic acid ethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used as a pesticide and fungicide in agriculture, as well as a vulcanization accelerator in the rubber industry.
Mecanismo De Acción
The mechanism of action of dimethyldithiocarbamic acid ethyl ester involves its ability to chelate metal ions and interact with sulfhydryl groups in proteins. This interaction can disrupt the normal function of enzymes and other proteins, leading to various biological effects. The compound’s ability to form stable complexes with metal ions makes it useful in applications such as metal extraction and catalysis.
Comparación Con Compuestos Similares
Dimethyldithiocarbamic acid ethyl ester can be compared with other dithiocarbamates, such as:
Zinc dimethyldithiocarbamate: Used as a fungicide and rubber accelerator.
Sodium dimethyldithiocarbamate: Used in water treatment and as a biocide.
Tetramethylthiuram disulfide: Used as a vulcanization accelerator and pesticide.
Each of these compounds has unique properties and applications, but they all share the common feature of containing the dithiocarbamate functional group, which imparts similar chemical reactivity and biological activity.
Propiedades
Número CAS |
617-38-9 |
|---|---|
Fórmula molecular |
C5H11NS2 |
Peso molecular |
149.3 g/mol |
Nombre IUPAC |
ethyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C5H11NS2/c1-4-8-5(7)6(2)3/h4H2,1-3H3 |
Clave InChI |
VPNCITAAFMVUKG-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=S)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13805656.png)
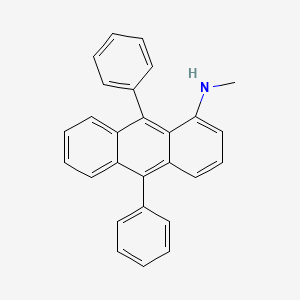
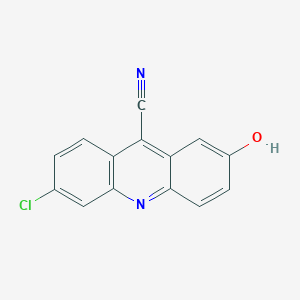
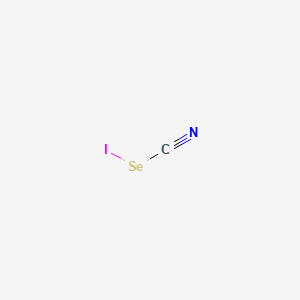
![2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-(1,4-dioxaspiro[4.5]dec-8-yl)-1,5-dihydro-3-hydroxy-](/img/structure/B13805665.png)
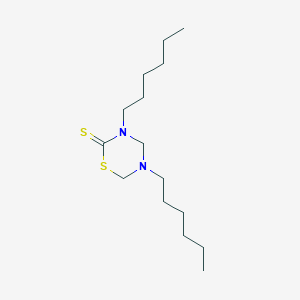
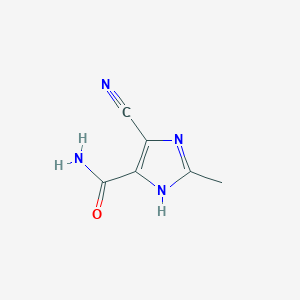
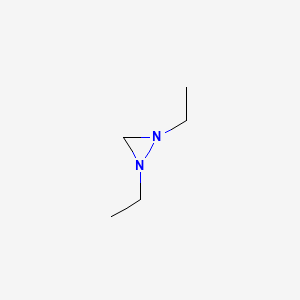
![methyl 9-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B13805684.png)
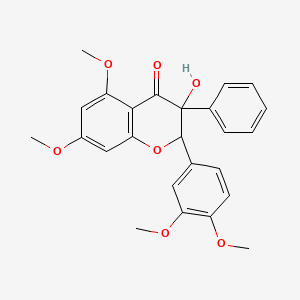

![2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B13805704.png)
![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-acetyl-3-dodecyl-7,7,9,9-tetramethyl-](/img/structure/B13805709.png)

